molecular formula C22H16ClN3O3 B3620192 4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide

4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide

Cat. No.: B3620192
M. Wt: 405.8 g/mol
InChI Key: ZXJFXTYQZYFOLC-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the quinazolinone core.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[2-(3-hydroxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide.

    Reduction: Formation of 4-chloro-N-[2-(3-methoxyphenyl)-4-hydroxyquinazolin-3(4H)-yl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as tyrosine kinases, which are involved in cancer cell proliferation.

    Biological Research: It is used to investigate the role of specific receptors and enzymes in various biological pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Chemical Biology: It is utilized in chemical biology to study protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide
  • 4-chloro-N-(2-methoxyphenyl)benzamide

Uniqueness

4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide is unique due to its quinazolinone core, which imparts specific biological activity and selectivity towards certain enzymes and receptors. This distinguishes it from other similar compounds that may lack the quinazolinone structure and therefore exhibit different biological properties.

Properties

IUPAC Name

4-chloro-N-[2-(3-methoxyphenyl)-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-29-17-6-4-5-15(13-17)20-24-19-8-3-2-7-18(19)22(28)26(20)25-21(27)14-9-11-16(23)12-10-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJFXTYQZYFOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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